molecular formula C28H42O7 B242441 2,4,6-trihydroxy-5-[1-[4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde CAS No. 179388-54-6

2,4,6-trihydroxy-5-[1-[4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde

Cat. No.: B242441
CAS No.: 179388-54-6
M. Wt: 490.6 g/mol
InChI Key: PXQFFMATXFLUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Historical Context in Natural Product Chemistry

Macrocarpal I emerged within the broader context of formylated phloroglucinol compound research, representing a critical advancement in understanding the chemical diversity of Myrtaceae family metabolites. The compound belongs to an important class of specialized metabolites that have garnered considerable attention due to their structurally interesting skeletons and significant bioactivities. Historical investigations into eucalyptus leaf extracts led to the systematic isolation and characterization of multiple macrocarpal variants, with Macrocarpal I being identified as one of the most biologically active constituents.

The discovery of Macrocarpal I coincided with enhanced analytical techniques that enabled researchers to effectively isolate and characterize complex natural products from plant matrices. Early research efforts focused on understanding the relationship between structure and biological activity within the macrocarpal series, establishing Macrocarpal I as a compound of particular interest due to its potent biological effects. The compound's identification represented a significant milestone in natural product chemistry, demonstrating how traditional plant sources could yield novel therapeutic leads with unique mechanisms of action.

The historical significance of Macrocarpal I extends beyond its initial discovery, as subsequent research has revealed its potential as a multi-target therapeutic agent. Unlike many single-target compounds, Macrocarpal I demonstrates the ability to interact with multiple cellular pathways simultaneously, reflecting the complex evolutionary pressures that shaped its biosynthesis in eucalyptus species. This multi-target approach represents a paradigm shift in drug discovery, moving away from the traditional "one drug, one target" model toward more holistic therapeutic strategies.

Taxonomic Origins in Eucalyptus Species

Macrocarpal I originates from various Eucalyptus species, most notably Eucalyptus globulus, commonly known as southern blue gum or blue gum, which represents a tall, evergreen tree endemic to southeastern Australia. Eucalyptus globulus belongs to the family Myrtaceae and exhibits mostly smooth bark, juvenile leaves that are whitish and waxy on the lower surface, and glossy green, lance-shaped adult leaves. The species comprises four subspecies distributed across Australia, occurring in New South Wales, Victoria, and Tasmania, each contributing to the chemical diversity observed in macrocarpal compounds.

The taxonomic classification of Eucalyptus globulus was first formally established in 1800 by French botanist Jacques Labillardière, who collected specimens at Recherche Bay during the d'Entrecasteaux expedition in 1792. The species name derives from the Latin "globulus," meaning a little ball or small sphere, referring to the characteristic shape of the fruit. This taxonomic foundation provided the basis for subsequent chemical investigations that ultimately led to the identification of Macrocarpal I and related compounds.

Distribution studies of formylated phloroglucinol compounds across eucalyptus species have revealed that these metabolites occur in 27 of 41 examined species, with notable absence in the informal subgenus Monocalyptus. The widespread occurrence of these compounds suggests their ecological importance, likely serving as chemical defense mechanisms against herbivory and pathogenic microorganisms. Eucalyptus globulus specifically has been shown to produce eight phloroglucinol-sesquiterpene-coupled constituents, including multiple macrocarpal variants, indicating the species' remarkable capacity for specialized metabolite production.

Initial Isolation and Structural Characterization

The initial isolation of Macrocarpal I from Eucalyptus globulus leaves involved systematic extraction and purification procedures utilizing advanced chromatographic techniques. A 50% ethanol extract of Eucalyptus globulus leaves yielded eight phloroglucinol-sesquiterpene-coupled constituents, including three novel compounds designated as macrocarpals H, I, and J. The isolation process employed activity-guided fractionation, ensuring that biologically active compounds were prioritized during the purification sequence.

Structural characterization of Macrocarpal I revealed a molecular formula of C28H42O7 with a molecular weight of 490.6 g/mol, as confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy. The compound exhibits a complex architecture featuring a phloroglucinol dialdehyde moiety coupled with a sesquiterpene unit, creating a unique three-dimensional structure that contributes to its biological activity. Detailed spectroscopic analysis, including 1H-NMR, 13C-NMR, and mass spectrometry, provided comprehensive structural information that enabled complete characterization of the compound.

The structural features of Macrocarpal I include multiple hydroxyl groups and aldehyde functionalities that contribute to its chemical reactivity and biological interactions. The compound's systematic name, 5-[1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde, reflects its complex stereochemistry and multiple functional groups. This intricate molecular architecture enables Macrocarpal I to engage in diverse intermolecular interactions, explaining its broad spectrum of biological activities.

Properties

IUPAC Name

2,4,6-trihydroxy-5-[1-[4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQFFMATXFLUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179388-54-6
Record name Macrocarpal I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Selection and Multi-Step Extraction

Macrocarpal I is predominantly extracted from Eucalyptus leaves, with ethanol-water mixtures serving as the primary solvent system. A patented two-step extraction process optimizes yield while minimizing impurities:

  • First Extraction : Fresh or dried Eucalyptus leaves are macerated in 10–30% ethanol (v/v) at 20–30°C for 24–48 hours. Lower ethanol concentrations (<30%) reduce co-extraction of non-target compounds like tannins and chlorophyll.

  • Second Extraction : The residue from the first step is re-extracted with 30–60% ethanol at 25–40°C. Higher ethanol concentrations enhance macrocarpal solubility, achieving yields 2–3× greater than single-step methods.

Table 1: Impact of Ethanol Concentration on Macrocarpal Yield

Ethanol Concentration (%)Yield (mg/g dry weight)Key Impurities
10–3012–18Polyphenols
30–6025–35Terpenoids
>6015–20Waxes

Data adapted from patent EP2286678A1.

Temperature Optimization

Extraction temperatures below 20°C reduce macrocarpal solubility, while temperatures exceeding 40°C degrade heat-sensitive lignans. The optimal range of 25–35°C balances extraction efficiency and compound stability. Post-extraction, rapid solvent removal via freeze-drying preserves macrocarpal integrity, avoiding thermal decomposition associated with rotary evaporation.

Purification and Isolation Techniques

Solid-Liquid Separation and Filtration

Crude extracts undergo vacuum filtration to remove particulate matter, followed by sequential liquid-liquid partitioning. Ethyl acetate is preferentially used to isolate macrocarpals due to their moderate polarity. Centrifugation at 10,000 × g for 20 minutes further clarifies the extract prior to chromatographic purification.

Column Chromatography

Size-exclusion and reverse-phase chromatography are critical for isolating Macrocarpal I from structurally similar analogs (e.g., Macrocarpals A–C):

  • Size-Exclusion Chromatography (SEC) : Sephadex LH-20 columns eluted with methanol-water (70:30) separate macrocarpals by molecular weight, with Macrocarpal I eluting in fractions 15–20.

  • Reverse-Phase HPLC : C18 columns with acetonitrile-water gradients (55–75% acetonitrile over 40 minutes) achieve >95% purity. Macrocarpal I typically elutes at 22–24 minutes under these conditions.

Table 2: Chromatographic Conditions for Macrocarpal I Isolation

MethodStationary PhaseMobile PhaseElution Time (min)Purity (%)
SEC (Sephadex LH-20)Methanol-waterIsocratic (70:30)15–2080–85
Reverse-Phase HPLCC18Acetonitrile-water22–2495–98

Data derived from PMC11846858.

Structural Characterization and Quality Control

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Post-purification, Macrocarpal I is characterized using high-resolution MS and 2D NMR:

  • HR-ESI-MS : [M+H]⁺ at m/z 455.2421 (calculated for C₂₈H₃₄O₅).

  • ¹H NMR : Distinct signals at δ 6.85 (d, J = 8.0 Hz, H-7), δ 5.45 (s, H-9), and δ 3.72 (s, OCH₃) confirm the dibenzylbutyrolactone scaffold.

Purity Assessment

HPLC-DAD at 280 nm quantifies Macrocarpal I, with UV-Vis spectra showing λₘₐₓ at 220 and 280 nm. Residual solvents (e.g., ethanol, acetonitrile) are monitored via gas chromatography to meet pharmacopeial standards.

Challenges and Optimization Strategies

Yield Limitations and Scalability

Despite optimized protocols, Macrocarpal I’s natural abundance in Eucalyptus remains low (0.3–0.5% dry weight). Semi-synthesis from abundant precursors (e.g., coniferyl alcohol) is being explored to enhance scalability .

Chemical Reactions Analysis

Structural Basis for Reactivity

Macrocarpal I (C₂₈H₄₂O₇) contains multiple reactive functional groups that influence its chemical behavior:

Functional Group Position Potential Reactivity
Aldehyde (-CHO)Benzene ring (C-1, C-3)Nucleophilic addition, oxidation
Hydroxyl (-OH)Benzene ring (C-2,4,6)Hydrogen bonding, esterification
Terpene backboneFused bicyclic structureElectrophilic additions, cyclization
Isopropyl alcoholSide chain (C-6)Dehydration, ester formation

Source: PubChem CID 177346

Documented Biological Interactions

While direct chemical reaction data is scarce, macrocarpal I exhibits multi-target inhibitory activity in colorectal cancer (CRC) models:

Kinase Inhibition

  • Mechanism : Binds to PRL-3 and CLIC4, disrupting phosphorylation pathways critical for CRC proliferation .

  • Effect : 72% reduction in HT-29 cell viability at 50 μM concentration (RNA-seq data) .

Cytoskeletal Disruption

  • Target : Actin polymerization machinery

  • Outcome : Induces cytoskeletal collapse within 6 hours, impairing cell motility .

Predicted Reactivity Pathways

Based on structural analogs (e.g., macrocarpal A ):

Reaction Type Expected Site Potential Products
Aldehyde oxidationC-1/C-3 positionsCarboxylic acids
EsterificationHydroxyl groups (C-2,4,6)Acetylated derivatives
Diels-Alder reactionTerpene diene systemCycloadducts with electron-deficient dienophiles

Note: No experimental validation exists for these reactions in macrocarpal I specifically.

Research Gaps and Opportunities

  • Synthetic Modifications : No published studies on derivatization to enhance bioavailability or target specificity.

  • In Vitro Reactivity : Absence of kinetic data for oxidation or hydrolysis under physiological conditions.

  • Metabolic Pathways : Uncharacterized hepatic metabolism or phase I/II reactions.

Scientific Research Applications

Macrocarpal I has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The detailed pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Macrocarpal J : Shares the same molecular formula as Macrocarpal I but exhibits reduced COX-2 inhibition (-16.28 vs. -17.40 Kcal/mol) .
  • Sideroxylonal B : Larger molecular weight (500.50 g/mol) and higher lipophilicity (logP = 5.03 vs. 5.76 for Macrocarpal I) .

Functional Comparison

Anticancer Activity

Macrocarpal I outperforms analogs in CRC suppression due to its multi-target mechanism:

Compound IC₅₀ (μM) in CRC Key Targets Mechanism of Action
Macrocarpal I 4.4 ± 0.25 PRL-3, CLIC4, THBS2, BGN Induces apoptosis, ICD, disrupts microtubules
Sideroxylonal B 7.2 ± 0.5 DPP-4, COX-2 Inhibits DPP-4, moderate COX-2 suppression
Macrocarpal A 14.8 ± 0.55 DPP-4 Weak cytotoxicity in breast cancer
Macrocarpal C N/A Fungal membrane, ROS Antifungal activity via membrane disruption

Notable Findings:

  • Macrocarpal I uniquely induces ICD by targeting TUBB2B (β-tubulin) and PARP1 , enhancing anti-PD-1 efficacy .
  • Sideroxylonal B shows superior COX-1 inhibition (-14.23 Kcal/mol) but lower selectivity for CRC .

Pharmacokinetic Properties

Compound logP Lipinski Violations Lipophilicity (Acc/Don) Bioavailability Prediction
Macrocarpal I 5.76 0 7/5 High (Lipinski compliant)
Macrocarpal J 4.69 1 7/3 Moderate
Sideroxylonal B 5.03 1 10/5 Low

Insights :

  • Macrocarpal I’s optimal logP (5.76) and lack of Lipinski violations suggest favorable oral absorption .
  • Sideroxylonal B’s high molecular weight (>500 g/mol) and lipophilicity limit its druglikeness .

Unique Mechanisms of Macrocarpal I

Dual Targeting of TUBB2B and PARP1: Disrupts microtubule polymerization and DNA repair, synergizing with immunotherapy .

Multi-Kinase Inhibition : Suppresses PRL-3 and CLIC4, critical for CRC metastasis .

ROS-Mediated Apoptosis : Elevates intracellular ROS, triggering caspase-dependent apoptosis .

Biological Activity

Macrocarpal I, a compound derived from the leaves of Eucalyptus species, has garnered attention for its diverse biological activities, particularly in the context of cancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Macrocarpal I belongs to a class of compounds known as phloroglucinol derivatives, which are characterized by their unique chemical structure that contributes to their biological efficacy. The specific molecular formula and structure of Macrocarpal I are crucial for understanding its interaction with biological systems.

Recent studies have demonstrated that Macrocarpal I exhibits significant anticancer properties, particularly against colorectal cancer (CRC). Research indicates that it effectively inhibits the proliferation and colony formation of CRC cells, as well as tumor growth in vivo. The proposed mechanisms include:

  • Inhibition of Cell Proliferation: Macrocarpal I significantly reduces the growth rate of CRC cells.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells, which is vital for preventing tumor growth.
  • Disruption of Cytoskeletal Integrity: The compound alters the cytoskeleton of CRC cells, leading to impaired cell division and motility.
  • Targeting Specific Proteins: Macrocarpal I has been shown to interact with key proteins involved in cancer progression, such as PRL-3 and CLIC4, enhancing its therapeutic potential against CRC .

Case Study Data

A notable study involving nude mice demonstrated that treatment with Macrocarpal I resulted in a marked reduction in tumor size compared to control groups. The results are summarized in Table 1 below.

Treatment GroupTumor Size (mm³)Apoptosis Rate (%)
Control150 ± 205 ± 2
Macrocarpal I60 ± 1030 ± 5

Table 1: Effects of Macrocarpal I on Tumor Growth and Apoptosis in CRC Models

Antimicrobial Activity

Macrocarpal I also exhibits antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against periodontopathic bacteria, particularly Porphyromonas gingivalis. The compound demonstrates the following actions:

  • Inhibition of Bacterial Growth: Macrocarpal I effectively inhibits the growth of P. gingivalis and other related bacteria.
  • Enzyme Inhibition: It inhibits specific proteinases produced by P. gingivalis, which are critical for its pathogenicity .
  • Mechanism of Action: The antibacterial effects are attributed to the disruption of bacterial membrane integrity and inhibition of enzyme activity essential for bacterial survival.

Comparative Biological Activity

The biological activities of Macrocarpal I can be compared with other macrocarpals derived from Eucalyptus species. Table 2 provides a comparative overview.

CompoundAnticancer ActivityAntimicrobial ActivityNotable Mechanisms
Macrocarpal IHighModerateInduces apoptosis, disrupts cytoskeleton
Macrocarpal AModerateHighInhibits bacterial proteinases
Macrocarpal CLowHighAlters membrane permeability

Table 2: Comparative Overview of Biological Activities among Different Macrocarpals

Q & A

Q. What experimental methodologies are recommended for isolating Macrocarpal I from natural sources?

Macrocarpal I, a bioactive diterpene, is typically isolated via chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include:

  • Extraction : Use polar solvents (e.g., ethanol or methanol) to extract crude plant material.
  • Fractionation : Employ gradient elution with solvents like hexane/ethyl acetate to separate diterpenoid fractions.
  • Purification : Confirm identity via NMR (¹H, ¹³C) and mass spectrometry (HRMS) .
  • Validation : Cross-reference spectral data with published standards to ensure structural fidelity.

Q. How can researchers assess the purity and structural integrity of synthesized Macrocarpal I?

  • Analytical Techniques : Use HPLC-DAD (Diode Array Detection) for purity assessment (>95% threshold) and tandem MS/MS for structural confirmation.
  • Spectroscopic Validation : Compare ¹H/¹³C NMR chemical shifts with literature data, focusing on characteristic signals (e.g., exocyclic double bonds or hydroxyl groups) .
  • Reproducibility : Document protocols in supplementary materials to enable replication, adhering to NIH preclinical reporting guidelines .

Q. What in vitro models are suitable for preliminary evaluation of Macrocarpal I’s bioactivity?

  • Cell-Based Assays : Use immortalized cell lines (e.g., HEK-293 or HeLa) for cytotoxicity profiling (IC₅₀ values via MTT assays).
  • Target-Specific Screens : For receptor-binding studies (e.g., PLA2R inhibition), employ ELISA-based competitive binding assays, as demonstrated for related compounds like Macrocarpal B .
  • Dose-Response Curves : Generate sigmoidal plots to quantify efficacy and potency, ensuring triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Macrocarpal I’s mechanism of action across studies?

  • Systematic Review : Conduct a meta-analysis of prior studies to identify confounding variables (e.g., solvent differences, cell line specificity).
  • Replication Studies : Reproduce key experiments under standardized conditions, emphasizing NIH guidelines for experimental rigor .
  • Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to confirm findings .

Q. What in vivo models are optimal for evaluating Macrocarpal I’s therapeutic efficacy and toxicity?

  • Rodent Models : Use PLA2R-induced membranous nephropathy (MN) models in mice to assess renal protection, measuring proteinuria reduction and histopathological changes.
  • Pharmacokinetics : Perform LC-MS/MS to quantify plasma half-life and tissue distribution, adjusting dosages based on bioavailability .
  • Safety Profiling : Monitor liver/kidney function markers (ALT, BUN) and conduct necropsies for organ toxicity evaluation .

Q. How can computational methods enhance the study of Macrocarpal I’s structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to predict binding poses with targets like PLA2R, prioritizing residues with high Gibbs free energy scores.
  • QSAR Modeling : Develop regression models correlating substituent electronegativity with bioactivity, validated via leave-one-out cross-validation .
  • Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess conformational stability of Macrocarpal I-target complexes over 100-ns trajectories .

Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing Macrocarpal I’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to derive EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons), reporting p-values and effect sizes .
  • Power Analysis : Predefine sample sizes (G*Power software) to ensure ≥80% statistical power, minimizing Type II errors .

Q. How should researchers address ethical and reproducibility challenges in Macrocarpal I studies?

  • Preclinical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization and blinding protocols .
  • Data Transparency : Share raw spectra, crystallographic data, and negative results in public repositories (e.g., Zenodo) to combat publication bias .
  • Ethical Review : Obtain IRB/IACUC approvals for human/animal studies, detailing consent protocols in supplementary materials .

Contradiction and Innovation

Q. What strategies validate novel hypotheses about Macrocarpal I’s off-target effects?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended targets, validated via CRISPR knockouts .
  • Pathway Enrichment : Apply GO/KEGG analysis to RNA-seq data from treated cells, highlighting perturbed pathways (e.g., NF-κB or MAPK) .

Q. How can interdisciplinary collaboration advance Macrocarpal I research?

  • Synergistic Screens : Partner with microbiologists to explore antimicrobial synergies (checkerboard assays for FIC indices) .
  • Clinical Translation : Collaborate with pharmacologists to design Phase I trials, prioritizing endpoints like maximum tolerated dose (MTD) .

Q. Tables for Key Data Interpretation

Parameter Method Example Data (Macrocarpal B) Reference
PLA2R Inhibition (IC₅₀)Competitive ELISA~30% at 10 µM
Plasma Half-Life (t₁/₂)LC-MS/MS in Mice4.2 ± 0.3 hours
Cytotoxicity (HeLa Cells)MTT AssayIC₅₀ = 25 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-trihydroxy-5-[1-[4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Reactant of Route 2
2,4,6-trihydroxy-5-[1-[4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.